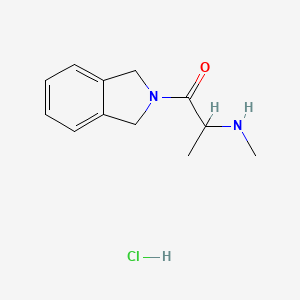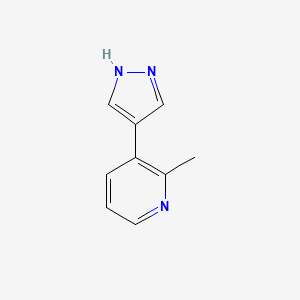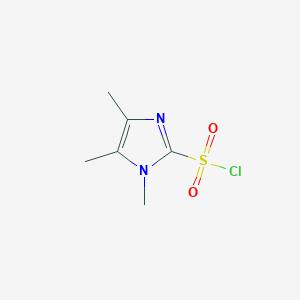
7-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that features both bromine and chlorine substituents on a benzoxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-bromo-5-chlorobenzoic acid with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
7-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization and ring-opening reactions: The benzoxazine ring can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido, thiocyanato, or amino derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
7-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique chemical structure.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 7-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.
類似化合物との比較
Similar Compounds
- 6-chloro-3,4-dihydro-2(1H)-naphthalenone
- 4-bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydro-1-benzofuran
Uniqueness
Compared to similar compounds, 7-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to the presence of both bromine and chlorine substituents on the benzoxazine ring. This dual substitution pattern can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C8H3BrClNO3 |
|---|---|
分子量 |
276.47 g/mol |
IUPAC名 |
7-bromo-6-chloro-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H3BrClNO3/c9-4-2-6-3(1-5(4)10)7(12)14-8(13)11-6/h1-2H,(H,11,13) |
InChIキー |
OWEAAGPSVGHHFI-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Br)NC(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)






![(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13472014.png)


![5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B13472043.png)
![1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B13472054.png)


